molecular formula C14H16Cl2N2O2Pt B159359 Bhpedp CAS No. 138230-33-8

Bhpedp

Cat. No. B159359
M. Wt: 510.3 g/mol
InChI Key: RFFDXWRYNQKTML-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bhpedp is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a synthetic compound that has been shown to have potential therapeutic applications in various diseases. Bhpedp has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of Bhpedp can be achieved through a multi-step process starting from commercially available starting materials.

Starting Materials
2,6-dimethylphenol, 1,3-propanediol, 2,2'-bipyridine, triethylamine, phosphorus oxychloride, sodium borohydride, hydrochloric acid, sodium hydroxide, ethyl acetate, toluene, methanol

Reaction
The first step involves the synthesis of 2,6-dimethylphenol by reacting 2-methylpropan-2-ol with sodium hydroxide., The second step involves the synthesis of 4,4'-bipyridine by reacting 2,2'-bipyridine with phosphorus oxychloride and then with sodium borohydride., The third step involves the synthesis of 2,6-bis(2-hydroxyethyl)pyridine by reacting 4,4'-bipyridine with 1,3-propanediol and triethylamine in toluene., The final step involves the synthesis of Bhpedp by reacting 2,6-dimethylphenol with 2,6-bis(2-hydroxyethyl)pyridine in the presence of hydrochloric acid and then recrystallizing the product from ethyl acetate/methanol.

Mechanism Of Action

The mechanism of action of Bhpedp is not fully understood. However, it has been suggested that Bhpedp exerts its therapeutic effects by interacting with various cellular targets, including enzymes and receptors. For example, in cancer cells, Bhpedp has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication. In diabetes research, Bhpedp has been shown to activate AMP-activated protein kinase, which is a key regulator of glucose and lipid metabolism.

Biochemical And Physiological Effects

Bhpedp has been shown to have various biochemical and physiological effects. In cancer research, Bhpedp has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In diabetes research, Bhpedp has been shown to improve insulin sensitivity, reduce blood glucose levels, and reduce oxidative stress. In Alzheimer's disease research, Bhpedp has been shown to inhibit the formation of amyloid-beta plaques and reduce neuroinflammation.

Advantages And Limitations For Lab Experiments

Bhpedp has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, Bhpedp also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in vivo.

Future Directions

There are several future directions for Bhpedp research. One direction is to study its potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Another direction is to improve its pharmacokinetic properties, such as its solubility and half-life, to enhance its efficacy in vivo. Additionally, further research is needed to fully understand the mechanism of action of Bhpedp and its cellular targets.

Scientific Research Applications

Bhpedp has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, Bhpedp has been shown to inhibit the growth of cancer cells by inducing apoptosis. In diabetes research, Bhpedp has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, Bhpedp has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.

properties

IUPAC Name

2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol;platinum(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.2ClH.Pt/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18;;;/h1-8,13-14,17-18H,15-16H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFDXWRYNQKTML-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O.[Cl-].[Cl-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bhpedp

CAS RN

142760-38-1, 138230-33-8
Record name Platinum, dichloro[2,2′-[1,2-di(amino-κN)-1,2-ethanediyl]bis[phenol]]-, [SP-4-2-[R-(R*,R*)]]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142760-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichloro(1,2-bis(2-hydroxyphenyl)ethylenediamine)platinum II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138230338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,2-Bis(2-hydroxyphenyl)ethylenediamine)dichloroplatinum (II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142760381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.